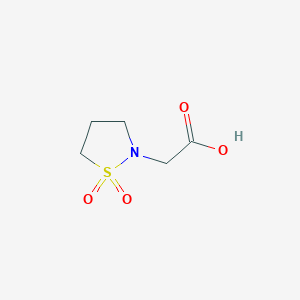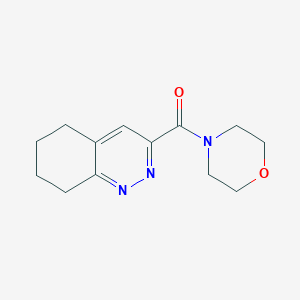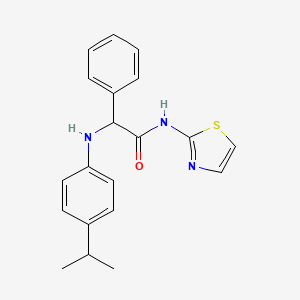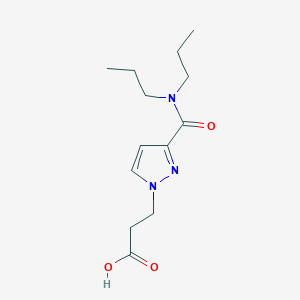
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is an organic compound with the molecular formula C5H9NO4S and a molecular weight of 179.2 . It appears as a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CN(S(=O)(=O)C1)CC(=O)O . The InChI representation is InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) . Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 179.2 . Its IUPAC name is (1,1-dioxido-2-isothiazolidinyl)acetic acid . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Thiazolidine derivatives, including 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid, are key intermediates in the synthesis of various bioactive molecules. They serve as building blocks for the creation of compounds with diverse therapeutic properties . The presence of sulfur in the thiazolidine ring enhances pharmacological activities, making these derivatives valuable in drug design and development.
Anticancer Agents
Research has shown that thiazolidine derivatives exhibit potential anticancer activities. The structural motif of this compound can be modified to target specific cancer cells, providing a pathway for the development of new anticancer drugs .
Antimicrobial Applications
The thiazolidine core is known to possess antimicrobial properties. Derivatives of this compound can be synthesized to act against a variety of bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .
Anti-inflammatory and Analgesic Compounds
Due to their chemical structure, thiazolidine derivatives are explored for their anti-inflammatory and analgesic effects. This makes this compound a candidate for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers .
Neuroprotective Properties
Some thiazolidine derivatives have shown neuroprotective properties, suggesting that this compound could play a role in the treatment of neurodegenerative diseases. Its derivatives may help in protecting neuronal cells from damage or death .
Antioxidant Activity
Thiazolidine derivatives are also investigated for their antioxidant activity. The modification of this compound can lead to the development of compounds that help in neutralizing free radicals, thereby preventing oxidative stress-related diseases .
Safety and Hazards
The compound has a GHS07 signal word of “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZVKANCYYRWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)
![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)

![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)
![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)